3-Methoxy-4-methyl-2-nitropyridine

Vue d'ensemble

Description

3-Methoxy-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 3-methoxy-4-methyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .

Biochemical Pathways

Nitropyridines are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

As a nitropyridine derivative, it may participate in various chemical reactions leading to the synthesis of other organic compounds .

Activité Biologique

3-Methoxy-4-methyl-2-nitropyridine (CAS No. 155789-92-7) is a pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

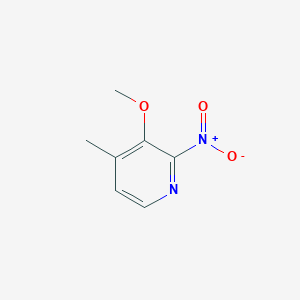

This compound is characterized by the presence of a methoxy group at the third position, a methyl group at the fourth position, and a nitro group at the second position of the pyridine ring. Its molecular formula is , which contributes to its diverse reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. This inhibition can lead to significant biological effects, particularly in cancer cells where enzyme activity is crucial for proliferation.

- Microtubule Interaction : Similar compounds have been reported to interact with tubulin, inhibiting microtubule polymerization. This action can induce cell cycle arrest in cancer cells, making it a candidate for anti-cancer drug development .

- Drug Efflux Pump Inhibition : Research indicates that this compound may inhibit drug efflux pumps in microorganisms, enhancing the efficacy of co-administered antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

- Cell Cycle Arrest : In vitro studies demonstrated that this compound can induce G2-M phase arrest in cancer cells, thereby inhibiting their proliferation .

- Inhibition of Tubulin Polymerization : The compound's ability to bind to tubulin at the colchicine site has been confirmed through crystallography, indicating its potential as a microtubule-targeting agent .

Pharmacological Studies

Pharmacological evaluations have shown that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 10.25 ± 2.5 |

| This compound | A549 (Lung) | 6.6 ± 0.6 |

| This compound | HepG2 (Liver) | 0.56 ± 0.01 |

These results indicate significant potency against various cancer types, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Case Studies

- Xenograft Model : In vivo studies using murine xenograft models have shown that administration of this compound leads to substantial tumor growth inhibition, supporting its potential application in cancer therapy .

- Microbial Resistance Studies : In microbial assays, this compound demonstrated efficacy in overcoming resistance mechanisms associated with drug efflux pumps, highlighting its utility in combination therapies for bacterial infections .

Applications De Recherche Scientifique

3-Methoxy-4-methyl-2-nitropyridine exhibits several biological activities that make it a candidate for further research:

1. Enzyme Inhibition

- This compound has been reported to inhibit specific enzymes involved in metabolic pathways, particularly in cancer cells. Such inhibition can lead to significant biological effects, including altered cell proliferation rates.

2. Microtubule Interaction

- Similar nitropyridine derivatives have shown the ability to bind to tubulin, inhibiting microtubule polymerization. This action can induce cell cycle arrest in cancer cells, indicating potential for development as an anti-cancer agent.

3. Drug Efflux Pump Inhibition

- Research suggests that this compound may inhibit drug efflux pumps in microorganisms, enhancing the efficacy of co-administered antibiotics. This property can be particularly useful in overcoming microbial resistance.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 10.25 ± 2.5 |

| This compound | A549 (Lung) | 6.6 ± 0.6 |

| This compound | HepG2 (Liver) | 0.56 ± 0.01 |

These results indicate significant potency against various cancer types, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Case Studies

1. Xenograft Model

- In vivo studies using murine xenograft models demonstrated that administration of this compound leads to substantial tumor growth inhibition, supporting its potential application in cancer therapy.

2. Microbial Resistance Studies

- In microbial assays, this compound showed efficacy in overcoming resistance mechanisms associated with drug efflux pumps, highlighting its utility in combination therapies for bacterial infections.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

1. Synthesis of Pyridine Derivatives

- It can be utilized to synthesize various substituted pyridines that are valuable in pharmaceutical applications.

2. Preparation of Antiinflammatory Agents

- Nitropyridines are known precursors for compounds exhibiting anti-inflammatory properties, making them useful in treating conditions such as arthritis and other inflammatory disorders.

Propriétés

IUPAC Name |

3-methoxy-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAFAKGSYGVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565601 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155789-92-7 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.